7-Fluoro-1-(4-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
“7-fluoro-1-(4-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione” is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, methoxyphenyl, and propan-2-yloxy groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-fluoro-1-(4-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the fluoro group: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the methoxyphenyl group: This step may involve a coupling reaction, such as Suzuki or Heck coupling.
Incorporation of the propan-2-yloxy group: This can be done through an etherification reaction using propan-2-ol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving fluorinated compounds.
Medicine: Potential use as a drug candidate due to its unique structural features.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of the fluoro group can enhance binding affinity and selectivity, while the methoxyphenyl and propan-2-yloxy groups may contribute to its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
7-fluoro-1-(4-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: can be compared with other chromeno[2,3-c]pyrrole derivatives, such as:
Uniqueness
The presence of the fluoro group in “7-fluoro-1-(4-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione” may confer unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets, compared to its chloro and bromo analogs.
Properties
Molecular Formula |
C24H24FNO5 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
7-fluoro-1-(4-methoxyphenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H24FNO5/c1-14(2)30-12-4-11-26-21(15-5-8-17(29-3)9-6-15)20-22(27)18-13-16(25)7-10-19(18)31-23(20)24(26)28/h5-10,13-14,21H,4,11-12H2,1-3H3 |
InChI Key |
WAEGSMVBKAKKPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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